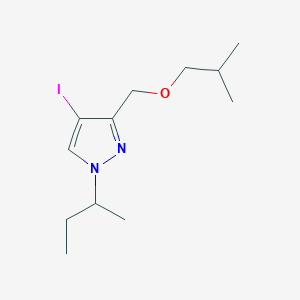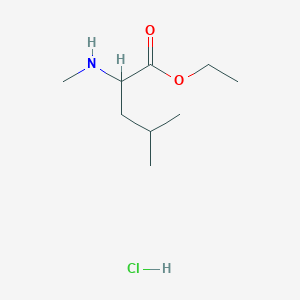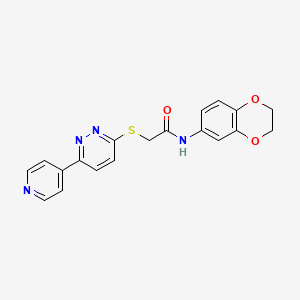
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as MNPAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. In cancer research, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to protect against oxidative stress-induced damage in neuronal cells. As a fluorescent probe, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been used to detect the presence of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to act as an antioxidant and protect against oxidative stress-induced damage in neuronal cells.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress-induced damage in neuronal cells, and the detection of metal ions in biological samples. However, the exact effects of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide on different biological systems are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the study of its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide and its effects on different biological systems.
In conclusion, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a chemical compound with potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. Its mechanism of action and effects on different biological systems are still being studied, and further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 4-phenoxyphenylisocyanate in the presence of a base, followed by the addition of oxalic acid dihydrate. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNITYUSTHLRKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)



![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)